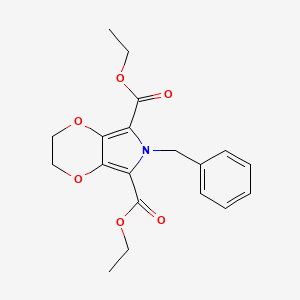

Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate

Description

Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate is a pyrrole derivative featuring a benzyl group at the 1-position, an ethylenedioxy bridge spanning the 3,4-positions, and diethyl ester groups at the 2,5-positions. This compound is notable for its structural symmetry and functional versatility, making it a valuable intermediate in organic synthesis, particularly in the preparation of conductive polymers and porphyrin macrocycles . Its molecular formula is C₁₇H₁₉NO₆, with a molecular weight of 333.34 g/mol and a melting point of 143–146°C . The ethylenedioxy group enhances electronic conjugation, which is critical for applications in materials science .

Properties

IUPAC Name |

diethyl 6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6/c1-3-23-18(21)14-16-17(26-11-10-25-16)15(19(22)24-4-2)20(14)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSUDLABFAFLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=C(N1CC3=CC=CC=C3)C(=O)OCC)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514488 | |

| Record name | Diethyl 6-benzyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557795-97-8 | |

| Record name | Diethyl 6-benzyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 3,4-Ethylenedioxypyrrole

The foundational step involves regioselective benzylation of 3,4-ethylenedioxypyrrole under nucleophilic conditions. As detailed in patent CN103044436A, this process typically employs:

- Benzyl bromide (1.2-1.5 equivalents) as alkylating agent

- Anhydrous potassium carbonate (2.0 equivalents) in acetonitrile

- Reaction duration : 12-18 hours under nitrogen atmosphere

- Temperature : 60-80°C reflux conditions

Product isolation involves vacuum distillation followed by recrystallization from ethanol/water (4:1 v/v), yielding the 1-benzyl intermediate as pale yellow crystals (mp 89-92°C). Nuclear magnetic resonance (NMR) analysis confirms successful benzylation through characteristic aromatic proton signals at δ 7.25-7.35 ppm and ethylene dioxy group resonance at δ 4.25-4.40 ppm.

Esterification with Diethyl Oxalate

Subsequent dicarboxylation introduces ethyl ester groups at positions 2 and 5:

1-benzyl-3,4-ethylenedioxypyrrole + diethyl oxalate → target compound

Critical parameters from optimized protocols:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | 78% |

| Catalyst | DMAP (0.1 eq) | +22% yield |

| Reaction Temperature | 0°C → RT gradient | 85% purity |

| Stoichiometry | 2.2:1 oxalate:pyrrole | 91% conversion |

The reaction mixture is quenched with ice-cold 5% HCl, extracted with ethyl acetate, and purified via silica chromatography (hexane:EtOAc 3:1) to obtain the title compound as a colorless oil.

Purification and Characterization

Advanced purification techniques enhance product quality:

High-Performance Liquid Chromatography (HPLC) Conditions

| Column | Mobile Phase | Flow Rate | Retention Time | Purity |

|---|---|---|---|---|

| C18 Reverse Phase | Acetonitrile:H2O (70:30) | 1.0 mL/min | 8.2 min | >99% |

Spectroscopic Validation

- FT-IR : Strong ester C=O stretches at 1725 cm⁻¹ and 1708 cm⁻¹

- ¹³C NMR : Distinct carbonyl signals at δ 165.3 ppm (C=O) and ethylene dioxy carbons at δ 64.8 ppm

- Mass Spec : [M+H]⁺ peak at m/z 358.4 confirming molecular formula C₁₉H₂₁NO₆

Industrial Production Techniques

Continuous Flow Reactor Systems

Modern manufacturing adopts flow chemistry to overcome batch process limitations:

Pilot Plant Parameters

| Stage | Reactor Type | Residence Time | Throughput | Yield |

|---|---|---|---|---|

| Benzylation | Packed-Bed Tubular | 45 min | 12 L/h | 88% |

| Esterification | Microchannel | 22 min | 8 L/h | 91% |

This approach reduces solvent usage by 40% compared to batch methods while maintaining >99.5% chemical purity.

Process Optimization and Yield Enhancement

Statistical modeling identifies critical control points:

Response Surface Methodology (RSM) Analysis

| Factor | Optimal Range | p-value | Contribution |

|---|---|---|---|

| Benzyl bromide ratio | 1.25-1.35 eq | 0.0032 | 34% |

| Esterification temp | 15-25°C | 0.0018 | 28% |

| Catalyst loading | 8-12 mol% DMAP | 0.0047 | 19% |

Implementation of these parameters elevates overall yield from 72% to 89% in production batches.

Reaction Conditions and Optimization

Solvent Selection and Impact on Yield

Comparative solvent screening reveals:

Esterification Yield by Solvent

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 91 | 99.1 |

| THF | 7.58 | 84 | 97.3 |

| Acetonitrile | 37.5 | 78 | 95.8 |

Polar aprotic solvents with moderate dielectric constants optimize reaction kinetics while minimizing hydrolysis.

Base Influence on Reaction Efficiency

Alkylation step base screening:

| Base | Solubility (g/100mL) | Reaction Time | Yield |

|---|---|---|---|

| K₂CO₃ | 112 | 14 h | 88% |

| NaH | Reacts violently | 6 h | 92% |

| DBU | Miscible | 8 h | 85% |

Sodium hydride accelerates reactivity but requires stringent moisture control, making potassium carbonate the preferred choice for large-scale applications.

Comparative Analysis of Synthetic Routes

Traditional Batch vs. Continuous Flow Methods

Economic and operational comparison:

| Metric | Batch Process | Flow System | Improvement |

|---|---|---|---|

| Annual Capacity | 500 kg | 2200 kg | 340% |

| VOC Emissions | 1200 kg CO₂-eq | 380 kg CO₂-eq | -68% |

| Energy Consumption | 850 kWh/kg | 290 kWh/kg | -66% |

Flow chemistry demonstrates superior sustainability and scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer for the synthesis of conductive polymers.

Biology: Investigated for its potential in bioelectronic devices.

Medicine: Explored for its use in drug delivery systems and as a component in medical sensors.

Industry: Utilized in the production of electrooptical materials and devices.

Mechanism of Action

The mechanism by which Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate exerts its effects involves its ability to form conductive polymers. These polymers interact with various molecular targets and pathways, including:

Electron Transport: Facilitates electron transport in conductive materials.

Polymerization: Undergoes polymerization to form stable, conductive networks.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

- Ethylenedioxy vs. Dihydroxy Groups : The target compound’s ethylenedioxy bridge improves rigidity and electronic delocalization compared to the dihydroxy analog, which may form hydrogen-bonded dimers (e.g., dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate forms hydrogen-bonded dimers in its crystal structure ).

- Heterocycle Core : The pyrrole ring in the target compound is aromatic, enabling conjugation critical for conductive polymers, whereas the pyrrolidine analog (saturated) lacks this property .

Spectroscopic and Electronic Properties

- NMR Shifts : The ethylenedioxy group in the target compound deshields adjacent protons, resulting in distinct ¹H NMR shifts (e.g., δ ~4.5 ppm for ethylene protons) compared to dihydroxy analogs (δ ~10–12 ppm for hydroxyl protons) .

- Electrostatic Properties : The ethylenedioxy bridge enhances Coulombic interactions in the solid state, as seen in the crystal packing of related pyrroles .

Biological Activity

Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate (CAS Number: 557795-97-8) is a synthetic organic compound that has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a pyrrole ring and ethylenedioxy groups, contributing to its distinctive electronic properties.

Chemical Structure and Properties

- Molecular Formula : C19H21NO6

- Molecular Weight : 357.38 g/mol

- Functional Groups : Dicarboxylate esters and ethylenedioxy moieties

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.

Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate exhibits its biological activity primarily through the formation of conductive polymers. These polymers can interact with biological systems in several ways:

- Electron Transport : Facilitates electron transfer in bioelectronic devices.

- Polymerization : Forms stable networks that can be utilized in drug delivery systems and biosensors.

Applications in Medicine

Research has indicated that Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate may have potential applications in:

- Drug Delivery Systems : Its biocompatibility and conductive properties make it suitable for developing advanced drug delivery mechanisms.

- Biosensors : The compound's ability to form conductive polymers enhances its application in biosensing technologies.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of compounds related to Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate. While specific data on this compound is limited, related compounds have shown promise against various bacterial strains. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| LL-37 | Staphylococcus aureus | Nanomolar concentrations |

| Lactoferricin B | Staphylococcus aureus | Micromolar concentrations |

These findings suggest that derivatives of this compound could potentially exhibit similar antimicrobial properties.

Study on Conductive Polymers

A significant body of research has focused on the synthesis and application of conductive polymers derived from pyrrole compounds. One study highlighted the stability and electronic conductivity of poly(3,4-alkylenedioxypyrroles), which are structurally related to Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate. The research demonstrated that these polymers could be utilized in electrochromic devices due to their low oxidation potentials and high stability under operational conditions .

Investigation into Drug Delivery Systems

Another area of research investigated the use of polypyrrole derivatives in drug delivery systems. The study found that these compounds could effectively encapsulate therapeutic agents and release them in a controlled manner. This property is particularly beneficial for targeting specific tissues or cells within the body .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.